![molecular formula C16H19N3O3S B2541061 Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797613-69-4](/img/structure/B2541061.png)
Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
“Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate” is a chemical compound used in scientific research. It exhibits diverse applications, including drug discovery, material synthesis, and biological studies. It is related to the thiazole ring, which has been the subject of much research due to its presence in many biologically active compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse. The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including those with a benzo[d]thiazole ring, have been found to exhibit antioxidant activity . This makes them potentially useful in treating diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Analgesic and Anti-inflammatory Properties
Compounds with a thiazole ring have been shown to possess analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activities
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This indicates their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole compounds have also shown antiviral properties . This suggests their potential application in the development of antiviral drugs.
Diuretic Activity
Thiazole derivatives have been found to exhibit diuretic activity . This suggests their potential use in the treatment of conditions that benefit from increased urine production, such as hypertension and edema.
Anticonvulsant Activity
Compounds with a thiazole ring have demonstrated anticonvulsant activity . This indicates their potential use in the development of new anticonvulsant drugs.
Neuroprotective Properties
Thiazole derivatives have shown neuroprotective properties . This suggests their potential application in the treatment of neurodegenerative disorders.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been found to act as antitumor or cytotoxic drug molecules . This indicates their potential use in the development of new cancer treatments.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives typically interact with their targets by forming covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the synthesis of cell wall components in mycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
The inhibition of target enzymes by benzothiazole derivatives typically results in the disruption of essential biological processes, leading to the death of the pathogen .
properties
IUPAC Name |
methyl 4-[(1,3-benzothiazole-6-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16(21)19-6-4-11(5-7-19)9-17-15(20)12-2-3-13-14(8-12)23-10-18-13/h2-3,8,10-11H,4-7,9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOACIWQJAKEDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((benzo[d]thiazole-6-carboxamido)methyl)piperidine-1-carboxylate |
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